molecular formula C17H11ClF3N3O2 B11975937 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-(trifluoromethyl)phenyl)acetamide

2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B11975937
M. Wt: 381.7 g/mol
InChI Key: JXSAEQUMMKCCKV-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone class. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The compound also contains a chloro substituent at the 6-position, an oxo group at the 4-position, and an acetamide group attached to a phenyl ring with a trifluoromethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chloro Substituent: The chloro substituent at the 6-position can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Substitution with Trifluoromethylphenyl Group: The final step involves the substitution of the acetamide group with a trifluoromethylphenyl group using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid: Shares the quinazolinone core structure but differs in the substituents and functional groups.

    4-Oxo-3(4H)-quinazolinyl derivatives: Various derivatives with different substituents at the 6-position or on the phenyl ring.

Uniqueness

2-(6-Chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both the chloro and trifluoromethyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H11ClF3N3O2

Molecular Weight

381.7 g/mol

IUPAC Name

2-(6-chloro-4-oxoquinazolin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H11ClF3N3O2/c18-10-5-6-13-11(7-10)16(26)24(9-22-13)8-15(25)23-14-4-2-1-3-12(14)17(19,20)21/h1-7,9H,8H2,(H,23,25)

InChI Key

JXSAEQUMMKCCKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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